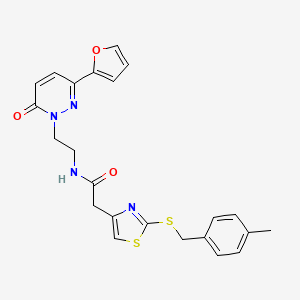

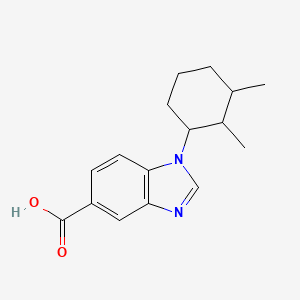

![molecular formula C16H17NO4S B2494351 N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 353502-14-4](/img/structure/B2494351.png)

N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the preparation of novel ligands and their complexes, as seen in the synthesis of related compounds. For example, one study describes the preparation of novel N-[(3-carboxyphenyl)sulfonyl]glycine ligands and their CuII and MnII complexes, showcasing the versatility of these ligands in crystal engineering (Ma et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been determined through various techniques, including single-crystal X-ray diffraction. These analyses reveal complex structures, such as dinuclear complexes and coordination polymers, demonstrating the compound's potential in forming diverse molecular architectures (Ma et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine derivatives include their ability to act as multidentate ligands, forming complexes with metals such as copper and manganese. These complexes exhibit interesting behaviors, such as weak antiferromagnetic interactions and unique modes of water molecule association, indicating potential applications in magnetic and supramolecular materials (Ma et al., 2008).

Scientific Research Applications

Inhibition of Aldose Reductase

N-substituted glycine derivatives, including N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, have shown potential as inhibitors of aldose reductase. This enzyme plays a role in diabetic complications, and inhibition can be therapeutically significant. For example, Mayfield and Deruiter (1987) synthesized analogues of (phenylsulfonyl)glycines with increased lipophilic character, potentially enhancing their inhibitory effect on aldose reductase (Mayfield & Deruiter, 1987).

Crystal Engineering

In crystal engineering, N-substituted glycine derivatives serve as flexible multidentate ligands. Ma et al. (2008) demonstrated the synthesis of novel ligands like N-[(3-carboxyphenyl)sulfonyl]glycine, which were used to create dinuclear complexes with interesting structural characteristics and potential applications in material science (Ma et al., 2008).

Cytoprotectants and NMDA Receptor Inhibitors

Compounds derived from N-substituted glycine, such as thieno[2,3-b]pyridinones, have shown potential as cytoprotectants and inhibitors of the N-methyl-D-aspartate (NMDA) receptor, which is significant in neuroprotection and treatment of neurodegenerative diseases. Buchstaller et al. (2006) explored the synthesis of these compounds and their effects on glutamate-induced toxicity (Buchstaller et al., 2006).

properties

IUPAC Name |

2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(20,21)17(11-16(18)19)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBJNHMOQDJZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)

![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)

![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)